8-bromo-2-methylimidazo[1,2-a]pyrazine
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Overview
Description
8-bromo-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methyl group at the 2nd position of the imidazo[1,2-a]pyrazine ring system imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 8-bromo-2-methylimidazo[1,2-a]pyrazine belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, including this compound, is known to involve radical reactions .
Result of Action
The compound’s functionalization through radical reactions suggests it may have significant effects at the molecular level .
Action Environment
The compound’s synthesis and functionalization suggest that factors such as temperature, ph, and the presence of catalysts could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-methylimidazo[1,2-a]pyrazine typically involves the halogenation of 2-methylimidazo[1,2-a]pyrazine. One common method is the bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like sodium carbonate.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyrazines.
Oxidation Products: Oxidized derivatives of the parent compound.
Reduction Products: Reduced derivatives with altered functional groups.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
8-bromo-2-methylimidazo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antiviral, antibacterial, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: Due to its unique structural properties, it is explored for use in organic electronics and other advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyrazine: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-bromoimidazo[1,2-a]pyrazine: Lacks the methyl group, which can affect its chemical properties and applications.
8-bromo-2-methylimidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical behavior.
Uniqueness
8-bromo-2-methylimidazo[1,2-a]pyrazine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
1782578-02-2 |
---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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